4-Phenoxybut-2-ynoic acid can be derived from various synthetic pathways involving phenolic compounds and alkyne functionalities. It is classified as a carboxylic acid due to its carboxyl group (-COOH) and falls under the category of alkynoic acids due to the presence of a triple bond in its carbon chain. Its systematic name reflects its structural features, where "phenoxy" indicates the presence of a phenyl ether moiety.
The synthesis of 4-Phenoxybut-2-ynoic acid can be achieved through several methods, primarily involving the coupling of phenolic derivatives with alkyne precursors. One prominent method includes:
The yield can vary significantly based on reaction conditions, with reported yields reaching up to 43% under optimized parameters .
The molecular structure of 4-Phenoxybut-2-ynoic acid can be described as follows:
The compound exhibits geometric isomerism due to the presence of the alkyne functional group, which can exist in both cis and trans configurations. The molecular geometry around the triple bond influences its reactivity and interaction with biological targets.
4-Phenoxybut-2-ynoic acid participates in various chemical reactions due to its functional groups:
These reactions are typically influenced by factors such as temperature, solvent choice, and the presence of catalysts .
Further research is necessary to elucidate its precise mechanism of action, particularly in pharmacological contexts .
The physical and chemical properties of 4-Phenoxybut-2-ynoic acid are crucial for understanding its behavior in various applications:
These properties influence its handling, storage, and application in scientific research .
4-Phenoxybut-2-ynoic acid has several promising applications:
Ongoing research aims to explore these applications further, particularly focusing on optimizing synthesis methods and assessing biological activity .
4-Phenoxybut-2-ynoic acid (CAS 32978-41-9) is a structurally distinctive synthetic organic compound characterized by the fusion of a terminal carboxylic acid group, an alkyne functionality, and a phenoxy ether moiety. Its molecular formula is C₁₀H₈O₃, yielding a molecular weight of 176.17 g/mol [1] [3]. The compound's canonical SMILES representation is OC(=O)C#CCOC1=CC=CC=C1
, clearly depicting the connectivity of the phenoxy group attached via an ether linkage to the butynoic acid chain terminating in the carboxylic acid [3]. Its InChIKey (DNPROWPENSPRLT-UHFFFAOYSA-N
) provides a unique identifier facilitating database searches [1] [3]. This specific architecture—featuring a conjugated alkyne adjacent to an ether linkage—confers unique electronic and steric properties that have attracted interest in medicinal chemistry, particularly in the design of bioactive molecules targeting lipid mediator pathways. While not a naturally occurring eicosanoid, its structural motifs are strategically chosen to interact with enzymes involved in eicosanoid biosynthesis and signaling, positioning it as a valuable chemical tool for probing these complex pathways [5] [8].
Table 1: Core Identification Data for 4-Phenoxybut-2-ynoic Acid
Property | Value |
---|---|
Systematic Name | 4-Phenoxybut-2-ynoic acid |
CAS Registry Number | 32978-41-9 |
Molecular Formula | C₁₀H₈O₃ |
Molecular Weight | 176.17 g/mol |
Canonical SMILES | OC(=O)C#CCOC1=CC=CC=C1 |
InChI | InChI=1S/C10H8O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,8H2,(H,11,12) |
InChIKey | DNPROWPENSPRLT-UHFFFAOYSA-N |
The development of 4-Phenoxybut-2-ynoic acid emerged against the backdrop of intense research into prostanoid biochemistry and pharmacology during the mid-to-late 20th century. Prostanoids—prostaglandins (PGs), thromboxanes (TXs), and prostacyclins (PGIs)—are potent eicosanoids derived enzymatically from arachidonic acid (AA) via the cyclooxygenase (COX) pathway [5] [8]. Early synthetic efforts focused heavily on modifying the native prostanoid structure (e.g., PGE₂, PGF₂α), characterized by a cyclopentane ring and two aliphatic chains, to enhance stability, receptor selectivity, or therapeutic index. Seminal work included the synthesis of metabolically stable analogs like carboprost (15-methyl-PGF₂α) for uterotonic activity and latanoprost (PGF₂α analog) for glaucoma treatment [6]. These modifications typically involved altering hydroxyl groups, saturating double bonds, or modifying the omega chain.
The exploration of non-prostanoid scaffolds represented a significant conceptual shift. Researchers sought molecules that could mimic or modulate prostanoid actions without replicating the complex, labile prostanoid backbone. Patents from the 1970s, exemplified by work on derivatives like 11-(2-Hydroxyethylthio)prostenoic acid [9], highlight early attempts to replace structural elements while retaining bioactivity. The strategic incorporation of an alkyne moiety (as seen in 4-Phenoxybut-2-ynoic acid) gained traction due to its potential dual role: acting as a bioisostere for unsaturated bonds found in native eicosanoids and providing a synthetic handle for further chemical elaboration. The rigid linearity introduced by the alkyne spacer between the phenoxy group and the carboxylic acid was hypothesized to constrain conformation, potentially favoring interaction with specific enzyme active sites or receptors involved in eicosanoid signaling cascades, particularly those recognizing both hydrophobic domains (mimicked by the phenyl ring) and acidic head groups (like the free carboxylate) [1] [3] [9].
Table 2: Evolution of Structural Motifs in Eicosanoid-Inspired Synthetic Chemistry
Era Focus | Target Structure | Modification Strategy | Limitations Addressed |
---|---|---|---|
Early Prostanoids | PGE₂, PGF₂α | Side-chain methylation, saturation | Metabolic instability |
Stable Therapeutic Analogs | Latanoprost, Carboprost | Introduction of phenyl rings, modified omega chains | Selectivity, topical delivery |
Novel Scaffolds | 4-Phenoxybut-2-ynoic acid | Alkyne spacer, phenoxy group, carboxylic acid | Synthetic complexity, mimicking key pharmacophores without cyclopentane |
4-Phenoxybut-2-ynoic acid's primary research significance lies in its potential to modulate eicosanoid biosynthesis. Eicosanoids are a vast family of oxygenated derivatives of C₂₀ polyunsaturated fatty acids (PUFAs), primarily arachidonic acid (AA), formed through three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) [2] [5] [7]. The compound’s structure suggests several potential mechanisms of interaction with these pathways:
COX Pathway Modulation: The carboxylic acid group is a critical pharmacophore present in many non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes (COX-1 and COX-2), preventing the conversion of AA to the prostaglandin precursor prostaglandin H₂ (PGH₂). While not a direct COX inhibitor like aspirin or ibuprofen, the acidic moiety in 4-Phenoxybut-2-ynoic acid could allow binding interactions within the COX active site, potentially acting as a weak inhibitor or substrate analog. Furthermore, its rigid, linear structure differs markedly from the folded conformation of AA or PGH₂. This structural divergence might interfere with downstream synthases (e.g., prostaglandin E synthase (PGES), prostaglandin F synthase (PGFS), thromboxane synthase (TXAS)) that convert PGH₂ into specific prostanoids (PGE₂, PGF₂α, TXA₂) [5] [8]. The phenoxy group could occupy hydrophobic pockets in these enzymes typically engaged by the alkyl chains of the native substrate.
LOX Pathway Interaction: Lipoxygenases (5-LOX, 12-LOX, 15-LOX) metabolize AA to hydroperoxyeicosatetraenoic acids (HPETEs) and subsequently to hydroxyeicosatetraenoic acids (HETEs) or leukotrienes (LTs). The alkyne group within 4-Phenoxybut-2-ynoic acid presents a potential site for mechanism-based inhibition. Alkynes can sometimes act as suicide substrates for enzymes utilizing radical or oxidative mechanisms, like LOXs. The compound might be oxidized by LOX, leading to the formation of a reactive allene or vinyl radical intermediate capable of covalently modifying the enzyme's active site, thereby inhibiting the production of pro-inflammatory leukotrienes (e.g., LTB₄, LTC₄) [4] [7] [8].
Impact on Transcellular Biosynthesis: Eicosanoid synthesis often involves transcellular biosynthesis, where an intermediate produced by one cell type (e.g., LTA₄ from leukocytes) is taken up and metabolized by another cell type (e.g., to LTC₄ by endothelial cells) [4]. The physicochemical properties of 4-Phenoxybut-2-ynoic acid—its hydrophobicity (from phenyl ring) combined with its acidity—might influence its cellular uptake or efflux, potentially interfering with the transfer or processing of intermediates like LTA₄ or PGH₂ between cells, thereby disrupting this cooperative eicosanoid production [4] [8].
Substrate Competition/Inhibition of Phospholipase A₂ (cPLA₂): The initial, rate-limiting step in eicosanoid generation is the release of AA from membrane phospholipids, catalyzed primarily by cytosolic phosphospholipase A₂ (cPLA₂). While 4-Phenoxybut-2-ynoic acid is not a phospholipid, its structure shares some features with fatty acid-based inhibitors. The carboxylic acid group could potentially interact with the catalytic site of cPLA₂, competing with the sn-2 carboxylate of phospholipids, thereby reducing the availability of free AA for all downstream eicosanoid pathways [5] [8] [10].
Table 3: Potential Interaction Points of 4-Phenoxybut-2-ynoic Acid with Eicosanoid Biosynthetic Pathways
Target Pathway/Enzyme | Native Substrate/Intermediate | Potential Mechanism of 4-Phenoxybut-2-ynoic Acid Interaction | Potential Downstream Effect |
---|---|---|---|
cPLA₂α (Release) | Membrane phospholipids (e.g., PC, PE) | Carboxylate competition at catalytic site? | ↓ Free AA availability |
COX-1/COX-2 | Arachidonic Acid (AA) | Weak inhibition or substrate analog binding? | ↓ PGH₂ production |
PGES, PGFS, TXAS | PGH₂ | Structural mimicry/disruption of PGH₂ binding? | Altered PGE₂, PGF₂α, TXA₂ ratios |
5-LOX/FLAP | AA → LTA₄ | Alkyne as potential suicide inhibitor? | ↓ LTA₄/LTB₄/LTC₄ production |
Transcellular Shuttling | LTA₄, PGH₂ | Interference with transporter function? | Disrupted cooperative synthesis |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0